molecular formula C13H21N B2849119 Butyl(3-phenylpropyl)amine CAS No. 92111-13-2

Butyl(3-phenylpropyl)amine

Cat. No. B2849119
CAS RN: 92111-13-2
M. Wt: 191.318
InChI Key: JNRPTMQCWKGUSZ-UHFFFAOYSA-N
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Description

“Butyl(3-phenylpropyl)amine” is a compound that belongs to the class of organic compounds known as phenylpropylamines . These are compounds containing a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by an propan-1-amine .


Synthesis Analysis

The synthesis of similar compounds has been studied using various methods. For instance, the synthesis of 3-amino-1-phenylbutane (3-APB), a compound similar to “Butyl(3-phenylpropyl)amine”, has been studied using a one-pot multi-enzymatic system . Another method involves the use of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .


Molecular Structure Analysis

“Butyl(3-phenylpropyl)amine” contains a total of 47 atoms. There are 29 Hydrogen atoms, 17 Carbon atoms, and 1 Nitrogen atom . It also contains 19 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

Amines, including “Butyl(3-phenylpropyl)amine”, are known to act as weak organic bases . They can react with acids to form salts soluble in water . They also react with aldehydes and ketones to form imine derivatives, also known as Schiff bases .


Physical And Chemical Properties Analysis

The main chemical property of amines, including “Butyl(3-phenylpropyl)amine”, is their ability to act as weak organic bases . The physical properties of “Butyl(3-phenylpropyl)amine” are not well-documented.

Scientific Research Applications

  • CO₂ Capture : Butyl(3-phenylpropyl)amine, when used in an ionic liquid form, has been shown to effectively capture CO₂. This ionic liquid reacts reversibly with CO₂, sequestering it as a carbamate salt, and is comparable in efficiency to commercial amine sequestering reagents. It has the advantages of being nonvolatile and not requiring water to function, making it a promising candidate for CO₂ capture applications (Bates et al., 2002).

  • Electrochemical Applications : Butylamine derivatives have been used in liquid | liquid ion sensors, demonstrating unique electrochemical properties. Specifically, N,N-Butyl-decamethylferrocenyl-amine, soluble in organic solvents, shows dominance in anion transfer over the entire pH range in microphase redox processes (Kelly et al., 2010).

  • Antioxidant in Rubber Industry : Certain derivatives of Butyl(3-phenylpropyl)amine, such as aromatic secondary amines like N,N′-substituted p-phenylenediamines, play a crucial role as antioxidants in the rubber industry. Their electrochemical and spectroscopic properties have been extensively studied (Rapta et al., 2009).

  • Polymerization Applications : Anionic polymerization of Butyl isocyanates with chiral anionic initiators has been explored, resulting in optically active polymers. This research contributes to the development of novel polymers with specific optical properties (Okamoto et al., 1993).

  • Zwitterionic Polymerization : The polymerization of alkyl cyanoacrylates, including the butyl ester, has been studied, revealing that bases can initiate polymerization by forming zwitterionic propagating species. This research aids in understanding the mechanisms of polymerization in different conditions (Pepper, 1980).

  • Synthesis of Medicinal Compounds : Butylamine derivatives are used as intermediates in the synthesis of medical compounds like Repaglinide, an oral medicine for diabetes. Efficient and environmentally friendly synthesis methods have been developed for these intermediates (Liu et al., 2011).

  • Synthesis of Antioxidants for Lubricants : The synthesis and evaluation of amine-based antioxidants for lubricants, particularly in the context of thermal oxidation, is an area of application. Such antioxidants are synthesized by new methods and characterized to assess their effectiveness (Zhan et al., 2019).

properties

IUPAC Name

N-(3-phenylpropyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRPTMQCWKGUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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